Cas no 6609-54-7 (2-(methylsulfanyl)benzonitrile)
2-(methylsulfanyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)benzonitrile
- 2-Cyanothioanisole~2-(Methylmercapto)benzonitrile
- 2-methylsulfanylbenzonitrile
- 2-cyanophenyl methyl sulfide
- 2-cyanothioanisole
- 2-methylthiobenzenecarbonitrile
- o-Cyanothioanisole
- o-Thiomethoxybenzonitrile
- 2-Methylsulfanyl-benzonitrile
- 2-(methylsulfanyl)benzonitrile
- DTXSID50216290
- AKOS009157851
- MFCD00015557
- SCHEMBL514630
- 2-(Methylmercapto)benzonitrile
- (methylthio)benzonitrile
- 2-(methylthio)benzonitrile, AldrichCPR
- 4M-561S
- SB38183
- 6609-54-7
- FT-0608858
- CS-0331451
- DTXCID50138781
-
- MDL: MFCD00015557
- Inchi: 1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
- InChI Key: PXZSANDJGNKIIA-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1C#N
- BRN: 2207135
Computed Properties
- Exact Mass: 149.03000
- Monoisotopic Mass: 149.02992
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
Experimental Properties
- Density: 1.14
- Melting Point: 37-39°C
- Boiling Point: 116-117°C 5mm
- Flash Point: 116-117°C/5mm
- Refractive Index: 1.589
- Water Partition Coefficient: Insoluble in water.
- PSA: 49.09000
- LogP: 2.28018
2-(methylsulfanyl)benzonitrile Security Information
- Hazardous Material transportation number:3439
- Hazard Category Code: 20/21/22-36/37/38-22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
2-(methylsulfanyl)benzonitrile Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(methylsulfanyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0444-1g |
2-Methylsulfanyl-benzonitrile |
6609-54-7 | 97% | 1g |
2527.17CNY | 2023-04-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0444-5g |
2-Methylsulfanyl-benzonitrile |
6609-54-7 | 97% | 5g |
8463.46CNY | 2023-04-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0444-500mg |
2-Methylsulfanyl-benzonitrile |
6609-54-7 | 97% | 500mg |
1679.12CNY | 2023-04-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0444-250mg |
2-Methylsulfanyl-benzonitrile |
6609-54-7 | 97% | 250mg |
1263.58CNY | 2023-04-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0444-100mg |
2-Methylsulfanyl-benzonitrile |
6609-54-7 | 97% | 100mg |
1060.05CNY | 2023-04-12 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0444-50mg |
2-Methylsulfanyl-benzonitrile |
6609-54-7 | 97% | 50mg |
924.37CNY | 2023-04-12 | |
| abcr | AB172356-1 g |
2-(Methylthio)benzonitrile, 98%; . |
6609-54-7 | 98% | 1 g |
€76.40 | 2023-07-20 | |
| abcr | AB172356-5 g |
2-(Methylthio)benzonitrile, 98%; . |
6609-54-7 | 98% | 5 g |
€201.00 | 2023-07-20 | |
| abcr | AB172356-1g |
2-(Methylthio)benzonitrile, 98%; . |
6609-54-7 | 98% | 1g |
€76.30 | 2025-04-17 | |
| abcr | AB172356-5g |
2-(Methylthio)benzonitrile, 98%; . |
6609-54-7 | 98% | 5g |
€199.00 | 2025-04-17 |
2-(methylsulfanyl)benzonitrile Suppliers
2-(methylsulfanyl)benzonitrile Related Literature
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1. Diastereoselective conversion of sulfides into sulfoxides. 1,5- and 1,6-asymmetric inductionJustin F. Bower,Christopher J. Martin,David J. Rawson,Alexandra M. Z. Slawin,Jonathan M. J. Williams J. Chem. Soc. Perkin Trans. 1 1996 333
Additional information on 2-(methylsulfanyl)benzonitrile
Introduction to 2-(methylsulfanyl)benzonitrile (CAS No: 6609-54-7)
2-(methylsulfanyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No) 6609-54-7, is a significant organic compound with a wide range of applications in pharmaceutical research, agrochemical development, and material science. This compound belongs to the class of nitrile-containing benzenesulfonamides, characterized by its unique structural and chemical properties. The presence of both a benzonitrile group and a methylsulfanyl substituent imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2-(methylsulfanyl)benzonitrile consists of a benzene ring substituted with a cyano group (-CN) at one position and a methylsulfanyl group (-SCH₃) at another. This arrangement results in a molecule with moderate polarity and the ability to participate in various chemical reactions, including nucleophilic substitution, metal-catalyzed coupling reactions, and functional group transformations. The compound’s solubility profile is influenced by its polar functional groups, allowing it to dissolve in both organic solvents like dimethyl sulfoxide (DMSO) and methanol, as well as less polar solvents such as hexane.
In recent years, 2-(methylsulfanyl)benzonitrile has garnered attention in the field of medicinal chemistry due to its potential as a building block for drug discovery. Researchers have explored its derivatives as candidates for treating various diseases, including inflammatory disorders, neurological conditions, and infectious diseases. The benzonitrile moiety is particularly noteworthy for its ability to act as a bioisostere of other heterocyclic systems, while the methylsulfanyl group can enhance binding affinity to biological targets. This dual functionality has led to the synthesis of several novel compounds with promising pharmacological activities.
One of the most compelling aspects of 2-(methylsulfanyl)benzonitrile is its role in the development of agrochemicals. Its structural features make it an effective precursor for synthesizing herbicides, fungicides, and insecticides. For instance, derivatives of this compound have been investigated for their efficacy against resistant plant pathogens and pests. The versatility of 2-(methylsulfanyl)benzonitrile in agrochemical applications stems from its ability to undergo modifications that enhance its bioactivity while minimizing environmental impact.
Advances in computational chemistry have further expanded the utility of 2-(methylsulfanyl)benzonitrile in drug design. Molecular modeling studies have demonstrated that this compound can interact with specific amino acid residues in protein targets, suggesting its potential as an inhibitor or activator of enzymatic pathways. These insights have guided the rational design of analogues with improved pharmacokinetic properties and reduced side effects. Additionally, high-throughput screening (HTS) techniques have been employed to identify novel derivatives of 2-(methylsulfanyl)benzonitrile with enhanced therapeutic potential.
The synthesis of 2-(methylsulfanyl)benzonitrile typically involves multi-step organic reactions starting from commercially available precursors such as benzonitrile and dimethyl disulfide. Key steps include nucleophilic substitution reactions to introduce the methylsulfanyl group followed by purification procedures to isolate the desired product. Recent innovations in synthetic methodologies have improved the efficiency and scalability of these processes, making 2-(methylsulfanyl)benzonitrile more accessible for industrial applications.
In material science, 2-(methylsulfanyl)benzonitrile has been explored for its potential use in polymer chemistry and electronic materials. Its ability to form coordination complexes with transition metals has led to the development of novel catalysts and luminescent materials. These applications highlight the broad utility of this compound beyond traditional pharmaceutical and agrochemical uses.
The environmental impact of 2-(methylsulfanyl)benzonitrile is another critical consideration in its application. While studies suggest that it is not highly toxic or persistent in the environment, responsible handling practices are essential to minimize any potential risks. Regulatory agencies continue to monitor its use to ensure compliance with safety standards and environmental regulations.
Future research directions for 2-(methylsulfanyl)benzonitrile include exploring new synthetic routes that improve yield and sustainability. Additionally, investigating its role in developing green chemistry approaches could lead to innovative solutions for industrial processes. Collaborative efforts between academia and industry are likely to drive further advancements in understanding the full potential of this versatile compound.
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